Cas no 828-51-3 (Adamantane-1-carboxylic acid)
Adamantane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- Adamantane-1-carboxylic acid
- tricyclo(3.3.1.13,7)decane-1-carboxylic acid
- 1-Adamantan Carboxylic Acid
- 1-Adamantanecarboxylic acid
- 1-adamantanemethanol
- Adamantoic Acid
- 1-Adamantanecarboxylic
- 1-ADAMANTOIC ACID
- 1-adamantylmethanoic acid
- 1-Carboxyadamantane
- adamant-1-ylcarboxylic acid
- adamantanecarboxylic acid
- adamantyl-1-carboxylic acid
- adamantylcarboxylic acid
- RARECHEM AQ TC 1001
- Tricyclo[3.3.1.1(3,7)]decan-1-Carboxylic acid
- 1-Adamantanecarboxylic acid (6CI, 7CI, 8CI)
- 1-Adamantane-1-carboxylic acid
- 1-Adamantylcarboxylic acid
- Adamantan-1-carboxylic acid
- NSC 94182
- DTXSID40870784
- NSC94182
- AM20090817
- EINECS 212-584-6
- InChI=1/C11H16O2/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H,12,13
- W-104157
- F3095-4882
- adamantane 1-carboxylic acid
- NSC 193481
- 1-adamantanecarboxylate (AC)
- AC-10625
- 828-51-3
- 2-(4-Methyl-1H-pyrazol-1-yl)propanoicacid
- FS-2534
- P21153
- Tricyclo[3.3.1.13,7]decane-1-carboxylic acid
- Tricyclo(3.3.1.1'3,7)decane-1-carboxylic acid
- AKOS000119833
- 1-Adamantanecarboxylic Acid (purified by sublimation)
- Tricyclo[3.3.1.13,7]-decane-2-carboxylic acid
- AS-14252
- Enamine_000586
- CHEMBL5186120
- SCHEMBL19557168
- CHEMBL170568
- (3r,5r,7r)-adamantane-1-carboxylic acid
- 1-admantanecarboxylic acid
- 3-ADAMANTANECARBOXYLIC ACID
- PB33810
- NSC-94182
- EN300-16776
- GEO-04336
- (3R,5S,7s)-adamantane-1-carboxylic acid
- AKOS017344869
- Tricyclo[3.3.1.1(3,7)-]decane-1-carboxylic acid
- CS-W017189
- admantane carboxylic acid
- AKOS005198690
- Tricyclo[3.3.1.1<3,7>]-decane-1-carboxylic acid
- BDBM50111977
- Labotest-bb lt00436929
- SCHEMBL19557166
- Oprea1_849468
- BP-10550
- A0742
- BCP18124
- tricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid
- adamantane carboxylic acid
- FT-0607296
- MFCD00074720
- 1-adamantyl carboxylic acid
- 2-Adamantane-1-carboxylic acid
- HMS1395K14
- SCHEMBL12714
- Tricyclo[3.3.1.13,7]-decane-1-carboxylic acid
- adamantanecarboxylate
- NS00042478
- 1-Adamantanecarboxylic acid, 99%
- AI3-52431
- DS-009693
- STK299270
- DB-003855
- AN-632/40971698
- 1-adamantane carboxylic acid
- SCHEMBL26217176
- 1-Adamantanecarboxylic Acid; 1-Adamantane-1-carboxylic Acid; 1-Adamantylcarboxylic Acid; 1-Carboxyadamantane; NSC 94182; Tricyclo[3.3.1.13,7]decane-1-carboxylic Acid
-
- MDL: MFCD00074720
- Inchi: 1S/C11H16O2/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H,12,13)
- InChI Key: JIMXXGFJRDUSRO-UHFFFAOYSA-N
- SMILES: O=C(C12CC3CC(C1)CC(C3)C2)O
- BRN: 1910637
Computed Properties
- Exact Mass: 180.11500
- Monoisotopic Mass: 180.11503
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 37.3
Experimental Properties
- Color/Form: Crystallization.
- Density: 0.9976 (rough estimate)
- Melting Point: 173.0 to 177.0 deg-C
- Boiling Point: 304.7°C at 760 mmHg
- Flash Point: 142℃
- Refractive Index: 1.4910 (estimate)
- Water Partition Coefficient: Insoluble in water. Solubility in methanol gives very faint turbidity. Soluble in ethanol, chloroform, and dichloromethane.
- PSA: 37.30000
- LogP: 2.28740
- FEMA: 3475
- Solubility: Insoluble in water.
Adamantane-1-carboxylic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S22-S24/25
- RTECS:AU4452200
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:Sealed in dry,Room Temperature
Adamantane-1-carboxylic acid Customs Data
- HS CODE:2916209090
- Customs Data:
China Customs Code:
2916209090Overview:
2916209090 other(Cycloalkane\Cycloene\Cyclic terpene)Monocarboxylic acid(Including anhydrides\Acyl halide,Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2916209090 other cyclanic, cyclenic or cyclotherpenic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
Adamantane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 106399-25G |
Adamantane-1-carboxylic acid |
828-51-3 | 25g |
¥659.75 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 106399-100G |
Adamantane-1-carboxylic acid |
828-51-3 | 100g |
¥1468.95 | 2023-12-10 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0742-25g |
Adamantane-1-carboxylic acid |
828-51-3 | 98.0%(GC&T) | 25g |
¥450.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0742-100g |
Adamantane-1-carboxylic acid |
828-51-3 | 98.0%(GC&T) | 100g |
¥1090.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0742-500g |
Adamantane-1-carboxylic acid |
828-51-3 | 98.0%(GC&T) | 500g |
¥2330.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A062A-500g |
Adamantane-1-carboxylic acid |
828-51-3 | 98% | 500g |
¥373.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A062A-100g |
Adamantane-1-carboxylic acid |
828-51-3 | 98% | 100g |
¥113.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A062A-25g |
Adamantane-1-carboxylic acid |
828-51-3 | 98% | 25g |
¥61.0 | 2022-06-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A800560-2.5kg |
1-Adamantanecarboxylic acid |
828-51-3 | 98% | 2.5kg |
2,168.00 | 2021-05-17 | |
| Fluorochem | 215191-1g |
Adamantane-1-carboxylic acid |
828-51-3 | 95% | 1g |
£10.00 | 2022-03-01 |
Adamantane-1-carboxylic acid Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Production Method 2
1.2 Reagents: Dimethyl sulfide
1.3 Reagents: Triethylamine
Production Method 3
Production Method 4
Production Method 5
1.2 Solvents: tert-Butanol ; 1 h, 0 - 5 °C; 1.5 h, 0 - 5 °C
1.3 Reagents: Water ; cooled
1.4 Reagents: Ammonium hydroxide Solvents: Water ; pH 10 - 11
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
Production Method 6
1.2 10 - 15 °C
1.3 Solvents: tert-Butanol ; 1 h, 10 - 15 °C; 30 min, 10 - 15 °C
1.4 Reagents: Water ; cooled
Production Method 7
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Production Method 8
Production Method 9
Production Method 10
Production Method 11
Production Method 12
Production Method 13
Production Method 14
Production Method 15
Production Method 16
Production Method 17
Production Method 18
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Production Method 19
Production Method 20
Production Method 21
Production Method 22
Production Method 23
Production Method 24
1.2 Reagents: Water ; cooled
Production Method 25
Production Method 26
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12, rt
Production Method 27
Production Method 28
Production Method 29
Production Method 30
1.2 Reagents: Diisopropylethylamine ; neutralized, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 0 °C → rt; 12 - 18 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; rt
Production Method 31
1.2 Reagents: Sodium pyrosulfite Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
Production Method 32
Adamantane-1-carboxylic acid Raw materials
- 1-adamantylmethanol
- 1-Adamantanecarboxamide
- tricyclo[3.3.1.1~3,7~]dec-1-yl nitrate
- Adamantane
- 1-Adamantanol
- 1-Adamantanecarboxylic Acid Methyl Ester
- 1-Nitroadamantane
- 1-(1-adamantyl)ethanone
- 1-Bromoadamantane
- 1-methylcyclohexane-1-carboxylic acid
- Adamantane-1-carbaldehyde
Adamantane-1-carboxylic acid Preparation Products
Adamantane-1-carboxylic acid Suppliers
Adamantane-1-carboxylic acid Related Literature
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on Adamantane-1-carboxylic acid
Adamantane-1-carboxylic Acid: A Comprehensive Overview
Adamantane-1-carboxylic acid (CAS No: 828-51-3) is a unique organic compound that has garnered significant attention in various scientific and industrial fields. This compound, also known as 1-adamantanecarboxylic acid, belongs to the family of adamantane derivatives, which are characterized by their rigid, diamondoid structures. The molecule consists of a carboxylic acid group (-COOH) attached to an adamantane framework, a highly stable and symmetrical structure resembling the geometry of a diamond lattice. This combination of structural rigidity and functional groups makes adamantane-1-carboxylic acid a versatile compound with potential applications in materials science, drug design, and advanced chemical synthesis.
The synthesis of adamantane-1-carboxylic acid typically involves the oxidation of adamantanamine, a related compound with an amine group (-NH2), to introduce the carboxylic acid functionality. This process can be achieved through various oxidation techniques, including the use of strong oxidizing agents such as potassium permanganate (KMnO4) under controlled conditions. The resulting compound is a white crystalline solid with a melting point of approximately 245°C, making it suitable for high-temperature applications.
Recent advancements in materials science have highlighted the potential of adamantane derivatives in the development of novel materials with exceptional mechanical and thermal properties. For instance, researchers have explored the use of adamantane-1-carboxylic acid as a building block for creating ultra-hard coatings and high-performance polymers. The rigid structure of the adamantane framework contributes to the mechanical strength and durability of these materials, while the carboxylic acid group allows for functionalization and compatibility with other chemical systems.
In the field of drug design, adamantane-1-carboxylic acid has shown promise as a scaffold for developing bioactive molecules. The unique geometry of the adamantane framework provides an ideal platform for designing drugs with specific pharmacokinetic properties, such as improved bioavailability and reduced toxicity. Recent studies have demonstrated that derivatives of adamantane-1-carboxylic acid can exhibit potent activity against various diseases, including cancer and neurodegenerative disorders. For example, researchers have reported that certain analogs possess anti-inflammatory properties, making them potential candidates for treating conditions like arthritis.
Beyond its direct applications in materials science and pharmacology, adamantane-1-carboxylic acid has also found utility in advanced chemical synthesis as a versatile reagent. Its carboxylic acid group can undergo various reactions, such as esterification and amidation, enabling the construction of complex molecular architectures. Moreover, the adamantane framework serves as a robust platform for creating hybrid materials that combine organic and inorganic components. For instance, scientists have successfully synthesized hybrid nanoparticles incorporating adamantane-1-carboxylic acid, which exhibit enhanced catalytic activity and stability.
The growing interest in diamondoid compounds, including adamantane-1-carboxylic acid, has been driven by their unique combination of physical and chemical properties. These compounds are characterized by their high thermal stability, mechanical strength, and resistance to chemical degradation. Such attributes make them ideal candidates for applications in extreme environments, such as high-temperature sensors or aerospace materials.
Looking ahead, ongoing research into adamantane-1-carboxylic acid is expected to uncover new opportunities for its utilization across diverse industries. For instance, researchers are exploring its potential as a component in next-generation electronics, where its rigid structure could contribute to the development of more efficient semiconductors. Additionally, advancements in nanotechnology may enable the creation of nanostructured materials based on this compound, further expanding its range of applications.
In conclusion, adamantane-1-carboxylic acid (CAS No: 828-51-3) is a remarkable compound with a wide array of potential uses in modern science and industry. Its unique structure combines the rigidity of an adamantane framework with the functional versatility of a carboxylic acid group, making it a valuable tool for researchers across multiple disciplines. As our understanding of this compound continues to grow, so too will its impact on fields ranging from materials science to drug discovery.
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